molecular formula C11H10BrN B1266935 4-Bromo-2-methylnaphthalen-1-amine CAS No. 37113-08-9

4-Bromo-2-methylnaphthalen-1-amine

Cat. No. B1266935
CAS RN: 37113-08-9
M. Wt: 236.11 g/mol
InChI Key: NXEWBYGPFNJONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Bromo-2-methylnaphthalen-1-amine involves palladium-catalyzed amination of aryl bromides under microwave conditions, providing a rapid and efficient method to produce 1-aminonaphthalenes from respective aryl bromides with good yields. This process shows improvements in yields especially with quinoline substrates, indicating the efficiency of microwave-assisted reactions in enhancing product yields (Wang, Magnin, & Hamann, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has been characterized using X-ray diffraction, demonstrating stable molecular structures with negative HOMO and LUMO energies. Such structures indicate a small energy gap between the HOMO and LUMO, facilitating intramolecular charge transfer responsible for nonlinear optical properties. This detailed structural characterization supports understanding the molecular stability and electronic properties of brominated aromatic amines (Tamer et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-2-methylnaphthalen-1-amine can include nucleophilic addition reactions where the bromoallenic ester reacts with primary or secondary amines to form a variety of compounds. These reactions highlight the compound’s reactivity and versatility as a building block in organic synthesis, facilitating the formation of novel structures and enhancing the molecular diversity (Mavrov & Kucherov, 1972).

Physical Properties Analysis

The physical properties of 4-Bromo-2-methylnaphthalen-1-amine and its derivatives can be inferred from related compounds, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one. These compounds have been characterized using spectroscopic methods like FTIR and NMR, providing insights into their structural and physical characteristics. Such analyses contribute to understanding the compound's stability, reactivity, and suitability for various applications (Thanigaimani et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-methylnaphthalen-1-amine, including its reactivity and interaction with other chemical species, can be illustrated through studies on similar compounds. For instance, the reactivity of bromophenyl derivatives in forming benzimidazoles under CuI catalysis offers insights into the nucleophilic substitution reactions that 4-Bromo-2-methylnaphthalen-1-amine might undergo. Such reactions underscore the compound's utility in synthesizing heterocyclic compounds and its potential in various chemical transformations (Lygin & Meijere, 2009).

Scientific Research Applications

Palladium-Catalyzed Amination

4-Bromo-2-methylnaphthalen-1-amine has been utilized in palladium-catalyzed amination reactions. For instance, Wang, Magnin, and Hamann (2003) demonstrated the rapid preparation of 1-aminonaphthalenes using Pd-catalyzed aryl amination under microwave conditions, highlighting improvements in yields, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).

Synthesis of Benzimidazoles

Lygin and Meijere (2009) researched the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to produce 1-substituted benzimidazoles, demonstrating the role of brominated amines in synthesizing complex organic compounds (Lygin & Meijere, 2009).

Amination of Naphthalimides

Fleming, Ashton, and Pfeffer (2014) achieved successful amination of 4-bromo-1,8-naphthalimides using a general palladium-mediated approach. This method is particularly efficient for complex substrates, providing a valuable tool for the synthesis of highly fluorescent 4-aminonaphthalimides (Fleming, Ashton, & Pfeffer, 2014).

Diastereoselective Cycloaddition

Adam and Prein (1994) prepared chiral derivatives of 1-bromo-4-methylnaphthalene, which exhibited substituent-dependent π-facial selectivity with singlet oxygen, indicating the potential of brominated amines in stereoselective organic reactions (Adam & Prein, 1994).

Synthesis of Naphthalenes

Onyango et al. (2015) described the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, highlighting the versatility of brominated naphthalenes in organic synthesis (Onyango et al., 2015).

Preparation of Anti-inflammatory Agents

Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents. This research underscores the importance of brominated naphthalenes in pharmaceutical synthesis (Xu & He, 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEWBYGPFNJONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294665
Record name 4-bromo-2-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylnaphthalen-1-amine

CAS RN

37113-08-9
Record name NSC97610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-2-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 5
4-Bromo-2-methylnaphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylnaphthalen-1-amine

Citations

For This Compound
1
Citations
S Nagarajan, C Barthes, NK Girdhar, TT Dang… - Tetrahedron, 2012 - Elsevier
… Total yield of 4-bromo-2-methylnaphthalen-1-amine hydrochloride 9: 14 g (95%). H (300 MHz, DMSO-d 6 ): δ 8.24 (d, J=9.0 Hz, 1H), 8.0 (d, J=9.3 Hz, 1H), 7.62–7.54 (m, 3H), 4.07 (br s, …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.